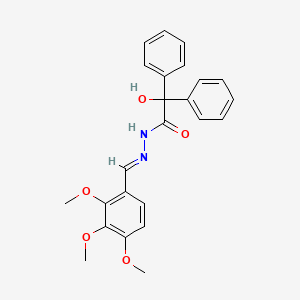

2-hydroxy-2,2-diphenyl-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2,2-diphenyl-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide is a compound that may be synthesized as part of a class of compounds with potential bioactive properties. The interest in this compound stems from its structural relation to other compounds that have shown varied biological activities, including antimicrobial and antiproliferative effects.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides, leading to a variety of derivatives. These synthesis processes often employ acetic anhydride and involve verifying structures through methods such as elemental analysis, IR, 1H NMR, and 13C NMR techniques. Notably, one compound provided with X-ray crystallographic data was found to be highly effective against certain cancer cells in vitro (Jin et al., 2006).

Molecular Structure Analysis

The molecular modeling and structural characterization of related acetohydrazide compounds have been performed using density functional theory (DFT) levels, supported by IR, NMR, and UV-vis spectroscopy. The studies help in understanding the stable conformers and the charge transfer occurrences within the compounds, which are crucial for their biological activities (Tamer et al., 2014).

Chemical Reactions and Properties

Related research has discussed the preparation of complexes through mechanochemical synthesis, involving the reaction of ligands with various metal salts. This green strategy underlines the potential for various chemical reactions, including those leading to antimicrobial and antioxidant activities (Fekri & Zaky, 2014).

Physical Properties Analysis

The physical properties of these compounds often involve their solubility, melting points, and crystal structures. For instance, some compounds have been shown to form one-dimensional infinite chain structures through hydrogen bonding, which can affect their physical state and reactivity (Jia-ming, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functionality of related acetohydrazide compounds, are crucial for their potential application in various fields. For example, their ability to form complexes with metals can be indicative of their chemical behavior and potential utility in catalysis or as biochemical probes (Naganagowda et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Compounds structurally related to "2-hydroxy-2,2-diphenyl-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide" have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines. For instance, derivatives synthesized through cyclization reactions showed high effectiveness against PC3 cancer cells, with certain compounds displaying moderate activities against Bcap37 and BGC823 cells. The IC(50) values of these compounds indicate their potential as potent anticancer agents (Jin et al., 2006).

Antimicrobial Properties

A series of derivatives have been synthesized, showcasing potent to mild antimicrobial activity. Notably, certain derivatives emerged as highly effective antimicrobial compounds, demonstrating significant activity against various bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents (Malhotra et al., 2012).

Antioxidant Capabilities

Research has also highlighted the antioxidant abilities of these compounds. For example, derivatives containing the 2,6-dimethoxyphenol moiety exhibited significant free-radical scavenging ability, suggesting their potential as antioxidants. Such properties are crucial for mitigating oxidative stress-related diseases (Ali, 2015).

Additional Functionalities

Beyond these applications, derivatives of "2-hydroxy-2,2-diphenyl-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide" have been explored for their potential in multianalyte detection and imaging within live cells. This versatility underscores the compound's significance in broader scientific research and potential for practical applications in bioimaging and sensing technologies (Wang et al., 2019).

Eigenschaften

IUPAC Name |

2-hydroxy-2,2-diphenyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-29-20-15-14-17(21(30-2)22(20)31-3)16-25-26-23(27)24(28,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,28H,1-3H3,(H,26,27)/b25-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIMXJXQRVZXDK-PCLIKHOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopentylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5596447.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5596480.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)